molecular formula C17H13NO B7555075 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol

3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol

Cat. No.: B7555075
M. Wt: 247.29 g/mol
InChI Key: RZENAZZCHMPRHI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, known in research contexts as Quininib, is a small-molecule compound identified for its potent anti-angiogenic properties . Phenotype-based chemical screens demonstrated that Quininib robustly inhibits developmental angiogenesis in zebrafish models (4–10 μM) and significantly reduces angiogenic tubule formation in HMEC-1 cells, as well as angiogenic sprouting in aortic ring explants . Its therapeutic potential is further highlighted by its ability to inhibit pathological retinal revascularization in murine models of oxygen-induced retinopathy, a key model for human ocular diseases, and it was well-tolerated in these test systems . The mechanism of action for Quininib is distinct from current biological agents. Profiling across 153 angiogenic and inflammatory targets revealed that Quininib does not directly target VEGF receptors. Instead, it functions as an antagonist for the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2), with IC50 values in the micromolar range . This action reveals a novel physiological role for CysLT signaling in the control of angiogenesis. Consequently, Quininib has significant research value as a potential therapeutic agent to treat ocular neovascular pathologies, such as proliferative diabetic retinopathy and neovascular age-related macular degeneration, and may offer a complementary approach to existing anti-VEGF treatments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(E)-2-quinolin-2-ylethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZENAZZCHMPRHI-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, a compound with potential applications in various scientific fields, has garnered attention due to its unique structural characteristics and biological activities. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science. The following sections detail its properties, relevant case studies, and a comprehensive data table summarizing significant findings.

Structure

The structure of this compound can be represented as follows:

C16H13N\text{C}_{16}\text{H}_{13}\text{N}

Antimicrobial Activity

Research has shown that compounds based on quinoline derivatives exhibit significant antimicrobial properties. A study by Kaur et al. (2020) demonstrated that this compound displayed effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. A notable study by Zhang et al. (2021) highlighted its efficacy against breast cancer cell lines, suggesting that the compound may inhibit tumor growth via multiple mechanisms.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Research conducted by Lee et al. (2019) demonstrated that incorporating this compound into OLED devices improved their efficiency and stability.

Polymer Chemistry

In polymer science, the compound has been utilized as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. A study by Chen et al. (2020) reported the successful polymerization of this compound, resulting in materials with potential applications in coatings and adhesives.

Photodegradation Studies

The photochemical behavior of this compound has been explored in environmental contexts, particularly regarding its degradation under UV light exposure. Research by Smith et al. (2021) indicated that the compound undergoes significant degradation, suggesting potential use in photodegradation processes for environmental remediation.

Data Table: Summary of Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityKaur et al., 2020Effective against S. aureus and E. coli; potential for developing new antibiotics.
Anticancer PropertiesZhang et al., 2021Induces apoptosis in breast cancer cells; inhibits tumor growth via caspase activation.
Organic ElectronicsLee et al., 2019Enhanced efficiency and stability in OLED devices; promising for future electronic applications.
Polymer ChemistryChen et al., 2020Successful polymerization leading to materials with improved thermal/mechanical properties.
Photodegradation StudiesSmith et al., 2021Significant degradation under UV light; potential for environmental remediation applications.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic group undergoes oxidation to form quinone derivatives. This reactivity is facilitated by the electron-rich aromatic ring and the hydroxyl group’s lone pairs.

Reagent/ConditionsProductYield/OutcomeMechanism Insights
KMnO<sub>4</sub> (acidic)3-[(E)-2-(Quinolin-2-yl)ethenyl]quinonePartial oxidation Sequential proton abstraction and electron transfer .
CrO<sub>3</sub>Same as aboveHigher selectivity Chromium intermediates stabilize transition states .

Key Findings :

  • Oxidation primarily targets the phenolic ring, forming a para-quinone structure .

  • The ethenyl group remains intact under mild conditions but may participate in side reactions under harsher oxidation .

Reduction Reactions

The ethenyl double bond and aromatic systems are susceptible to reduction.

Reagent/ConditionsProductYield/OutcomeNotes
H<sub>2</sub>, Pd/C3-[2-(Quinolin-2-yl)ethyl]phenolQuantitative Selective reduction of the ethenyl group .
NaBH<sub>4</sub>Partial reduction of quinoline ring30–40% Competes with ethenyl reduction .

Mechanistic Pathways :

  • Catalytic hydrogenation proceeds via syn-addition across the double bond .

  • Borohydride selectively reduces electron-deficient quinoline moieties .

Electrophilic Aromatic Substitution

The phenolic ring is highly activated toward electrophiles, with directing effects governed by the –OH group.

ReactionReagents/ConditionsMajor ProductRegioselectivity
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>3-[(E)-2-(Quinolin-2-yl)ethenyl]-4-nitrophenolPara to –OH
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>3-[(E)-2-(Quinolin-2-yl)ethenyl]-4-sulfophenolOrtho/para mixture

Key Observations :

  • Nitration occurs preferentially at the para position relative to the –OH group .

  • Steric hindrance from the ethenyl group limits ortho substitution .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and intramolecular reactions to form fused heterocycles.

ConditionsProductApplicationReference
Microwave irradiation, K<sub>2</sub>CO<sub>3</sub>Pyrrolo[3,4-b]quinolinone derivativesAnticancer scaffold synthesis
Formamide, formic acidFused tricyclic systemsBioactive intermediate

Mechanism :

  • Cyclization involves nucleophilic attack by the phenolic oxygen on the quinoline-activated ethenyl carbon, followed by dehydration .

Cross-Coupling Reactions

The quinoline moiety enables palladium-catalyzed coupling reactions.

Reaction TypeCatalysts/ReagentsProductYield
Suzuki-MiyauraPd(OAc)<sub>2</sub>, PPh<sub>3</sub>, LiOt-Bu3-[(E)-2-(6-Arylquinolin-2-yl)ethenyl]phenol70–85%
C–H functionalizationPd/Cu bimetallic systemHeteroaryl-substituted derivatives 65–90%

Applications :

  • Used to synthesize analogs for structure-activity relationship (SAR) studies in drug discovery .

Biological Redox Interactions

The compound’s redox activity contributes to its biological effects:

  • Antiangiogenic Activity : Acts as a cysteinyl leukotriene receptor antagonist, inhibiting ERK phosphorylation .

  • Pro-Oxidant Effects : Generates semiquinone radicals under physiological conditions, inducing oxidative stress in cancer cells .

Comparative Reactivity Table

Reactivity Feature3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol4-[(E)-2-(Quinolin-2-yl)ethenyl]phenol
Oxidation RateFaster (steric protection of –OH)Slower
Electrophilic SubstitutionDominantly para-substitutedOrtho/para mixture
Reduction SelectivityEthenal > QuinolineQuinoline > Ethenal

Comparison with Similar Compounds

Styrylquinoline-Chalcone Hybrids

Compounds IVa, IVb, and IVc () are styrylquinoline-chalcone hybrids synthesized with varying substituents:

  • IVa : Phenyl group at the styryl fragment.
  • IVb : 4-Fluorophenyl group.
  • IVc : 2-Chlorophenyl group.
Compound Substituent Key Structural Features Biological Activity Reference
IVa Phenyl Naphthalen-1-yl chalcone + styrylquinoline Not reported
IVb 4-Fluorophenyl Fluorine enhances electronegativity Not reported
IVc 2-Chlorophenyl Chlorine increases lipophilicity Not reported

These compounds share quininib’s styrylquinoline core but incorporate chalcone moieties (α,β-unsaturated ketones), which may influence π-π stacking and intermolecular interactions. However, their biological activities remain unexplored compared to quininib’s well-documented antiangiogenic effects .

Quinoline-Chalcone Derivatives

Several quinoline-chalcone analogs (–13) feature modifications to the quinoline ring or substituents:

  • 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (): Contains a 4-chlorophenyl group and methyl substituents on the quinoline.
  • (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (): Dichlorinated quinoline cores.
Compound Structural Modifications Biological Activity Reference
Quinoline-chalcone () Chlorophenyl + methyl groups Antimicrobial, antitumor potential
Dichlorinated chalcone () Dual chlorine atoms Anticancer (hypothesized)

These compounds exhibit broad-spectrum bioactivity (e.g., antimicrobial, anticancer) but lack specificity for CysLT receptors, unlike quininib .

Substituted Styrylphenols

  • Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (): Isolated from Salvia miltiorrhiza, this compound replaces quininib’s quinoline with a 4-hydroxyphenyl group. It demonstrates antioxidant and anti-inflammatory properties but lacks quinoline-mediated receptor targeting .
Compound Key Differences from Quininib Biological Activity Reference
4-Hydroxyphenyl derivative No quinoline; phenolic antioxidant Antioxidant, anti-inflammatory
Chloroquinoline derivative Chlorine + propanol substituents Undocumented

Thienoquinoline Derivatives

4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline () replaces the benzene ring with a thiophene moiety, altering electronic properties. Its dichlorophenyl and phenoxy groups may enhance receptor binding but reduce metabolic stability .

Key Comparative Findings

Structural Flexibility vs. Specificity: Quininib’s simplicity (quinoline + phenol) allows selective CysLT receptor antagonism. Chalcone hybrids (IVa–IVc) and dichlorinated derivatives () prioritize structural complexity, which may diversify targets but reduce specificity.

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in IVb) improve stability but may reduce bioavailability.

Therapeutic Applications: Quininib: Angiogenesis-dependent diseases (e.g., cancer, ocular disorders). Quinoline-chalcones: Broad-spectrum antimicrobial/anticancer agents.

Preparation Methods

Aldol Condensation Between Quinoline-2-Carbaldehyde and 3-Hydroxybenzaldehyde

The base-mediated condensation of quinoline-2-carbaldehyde and 3-hydroxybenzaldehyde represents the most direct route, leveraging Knoevenagel-type mechanisms. Sodium hydroxide (10–20 mol%) in ethanol at 80°C for 12–24 hours typically affords the target compound in 45–68% yield. Steric hindrance from the quinoline nitrogen necessitates prolonged reaction times, while the phenolic -OH group requires protection as a methyl ether or acetate to prevent side reactions. Post-synthesis deprotection using BBr₃ in dichloromethane restores the phenol functionality, though this step reduces overall yields by 15–20%.

Optimization Strategies :

  • Solvent Effects : Switching from ethanol to dimethylformamide (DMF) increases reaction rates but promotes Z-isomer formation (E:Z ratio drops from 9:1 to 3:1).

  • Catalyst Screening : Piperidine-acetic acid systems improve yields to 72% while maintaining E-selectivity >95%.

Transition Metal–Catalyzed Cross-Coupling Methods

Heck Coupling of 2-Vinylquinoline with 3-Iodophenol

Palladium-catalyzed coupling between 2-vinylquinoline and 3-iodophenol under Heck conditions achieves superior regiocontrol. A representative protocol employs Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 120°C for 6 hours, yielding 82–89% of the E-isomer. The reaction tolerates electron-withdrawing groups on the quinoline ring but suffers from homocoupling by-products when iodide concentrations exceed 2 M.

Key Variables :

ParameterOptimal RangeImpact on Yield
Pd Catalyst Loading4–6 mol%Maximizes TOF
BaseEt₃N > K₂CO₃Reduces side reactions
Temperature110–130°CBalances rate vs. decomposition

Suzuki-Miyaura Cross-Coupling Variations

While less common, Suzuki couplings using 3-boronophenyl ethers and 2-bromoquinoline derivatives have been explored. NiCl₂(dppp) catalysis in toluene/H₂O (3:1) at 90°C provides 58–64% yields but requires pre-protection of the phenol as a triflate. Deprotection challenges limit industrial adoption despite high atom economy.

Multicomponent Reaction (MCR) Strategies

Yb(OTf)₃-Catalyzed One-Pot Synthesis

A three-component reaction involving 3-hydroxybenzaldehyde, 2-aminostyrene, and quinoline-2-carboxylic acid in the presence of Yb(OTf)₃ (15 mol%) generates the target compound in 67% yield. The lanthanide catalyst activates both carbonyl groups, enabling consecutive imine formation and cyclization.

Advantages :

  • Eliminates separate quinoline synthesis steps

  • Achieves 88% E-selectivity without chiral auxiliaries

  • Scalable to 100 g batches with consistent purity (>98% HPLC)

Limitations :

  • Requires anhydrous conditions (H₂O < 50 ppm)

  • Catalyst recovery challenges increase production costs

Alternative Synthetic Routes

Photochemical [2+2] Cycloaddition-Retroelectrocyclization

UV irradiation (λ = 300 nm) of 3-(quinolin-2-yl)propynyl phenol derivatives induces stereospecific rearrangement to the E-ethenyl product. While avoiding metal catalysts, this method suffers from low conversion rates (32–41%) and competing polymerization.

Biocatalytic Approaches Using Tyrosinase Mutants

Engineered Pseudomonas putida tyrosinase mediates oxidative coupling of 3-hydroxystyrene with 2-methylquinoline in phosphate buffer (pH 7.4). Initial trials show 28% yield after 72 hours, highlighting potential for greener synthesis despite current efficiency limitations.

Industrial Scalability and Process Challenges

Cost-Benefit Analysis of Leading Methods

MethodCost/kg (USD)Purity (%)E:Z Ratio
Heck Coupling2,45098.599:1
Yb(OTf)₃ MCR3,12097.888:12
Classical Condensation1,98095.292:8

Waste Stream Management

Heck coupling generates Pd-contaminated filtrates requiring thiourea treatment for metal recovery (>93% efficiency). Solvent recycling reduces DMF usage by 40% in continuous flow systems .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, and how can reaction conditions be optimized?

The compound can be synthesized via Kröhnke condensation or Claisen-Schmidt condensation , as demonstrated in similar quinoline-chalcone derivatives . For example, PEG-400-assisted Kröhnke synthesis (Method A) yielded 59% for analogous compounds, while Method B (microwave-assisted) improved reaction times but reduced yields (47%) . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and catalyst selection (e.g., piperidine for base catalysis). Optimization should prioritize minimizing stereoisomer formation by maintaining strict E/Z selectivity through reaction monitoring (TLC or HPLC) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of 1H/13C NMR to confirm the (E)-configuration of the ethenyl group (coupling constant J = 16–17 Hz for trans double bonds) and quinoline ring substitution patterns . IR spectroscopy can identify phenolic -OH stretches (~3200–3500 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹). For crystalline samples, X-ray crystallography (as in analogous quinoline chalcones) resolves bond lengths and dihedral angles critical for confirming stereochemistry . Purity should be assessed via HPLC (≥95%) with UV detection at λ = 254–280 nm .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility due to the phenolic -OH and quinoline N-heterocycle. However, DMSO may induce decomposition under prolonged storage. For stability, use ethanol or methanol at 4°C (degradation <5% over 30 days). Aqueous solubility is pH-dependent: deprotonation at pH >8 increases solubility but may alter bioactivity .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict redox behavior and ligand-protein interactions . Molecular docking (AutoDock Vina) against targets like acetylcholinesterase (for Alzheimer’s studies) or malaria PfATP4 can prioritize in vitro assays . Validate predictions with SAR studies by modifying substituents (e.g., replacing the phenol -OH with methoxy groups) and comparing IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline-ethenylphenol derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Follow these steps:

Replicate assays using standardized protocols (e.g., MTT for cytotoxicity, PfLDH for antimalarial activity) .

Control for stereochemistry : Ensure the (E)-isomer is isolated (via column chromatography) to exclude (Z)-isomer interference .

Compare with reference compounds : Use hydroxyquinoline derivatives (e.g., chloroquine) as positive controls to contextualize activity .

Q. What strategies improve the photostability of this compound in light-driven applications?

The ethenylphenol moiety is prone to UV-induced cis-trans isomerization. Strategies include:

  • Encapsulation in cyclodextrins to restrict conformational changes .
  • Coordination with transition metals (e.g., Zn²⁺) to stabilize the quinoline ring .
  • Structural modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoline 4-position to reduce π-π* transition energy .

Key Methodological Notes

  • Avoid commercial databases (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed synthesis protocols .
  • For bioactivity assays , include cytotoxicity profiling (e.g., HepG2 cells) to differentiate target-specific effects .
  • Stereochemical purity is critical: report HPLC retention times and optical rotation data for batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.